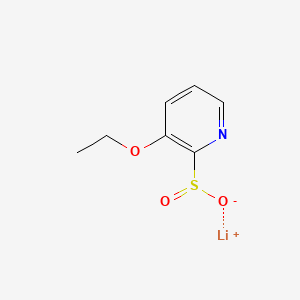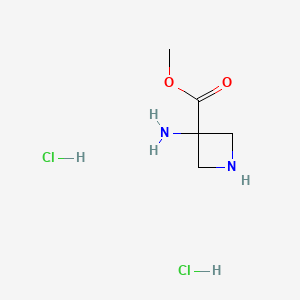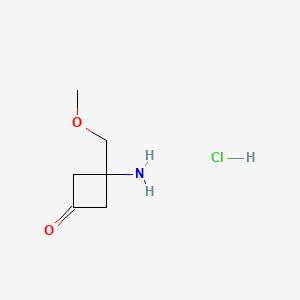
lithium(1+) ion 3-ethoxypyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 3-ethoxypyridine-2-sulfinate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound consists of a lithium ion paired with a 3-ethoxypyridine-2-sulfinate anion. The presence of both lithium and sulfinate groups in the molecule makes it a potential candidate for applications in electrochemistry, particularly in lithium-ion batteries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-ethoxypyridine-2-sulfinate typically involves the reaction of 3-ethoxypyridine-2-sulfinic acid with a lithium-containing reagent. One common method is to react 3-ethoxypyridine-2-sulfinic acid with lithium hydroxide in an aqueous medium. The reaction proceeds as follows:
3-ethoxypyridine-2-sulfinic acid+LiOH→lithium(1+) ion 3-ethoxypyridine-2-sulfinate+H2O
The reaction is typically carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could involve the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 3-ethoxypyridine-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-ethoxypyridine-2-sulfonate
Reduction: 3-ethoxypyridine-2-sulfide
Substitution: Products depend on the nucleophile used, e.g., 3-amino-pyridine-2-sulfinate if an amine is used.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 3-ethoxypyridine-2-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.
Biology: Potential use in biochemical assays where sulfinate groups are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials for lithium-ion batteries, where it can act as an electrolyte additive to improve battery performance and safety.
Mecanismo De Acción
The mechanism by which lithium(1+) ion 3-ethoxypyridine-2-sulfinate exerts its effects depends on its application. In lithium-ion batteries, the compound acts as an electrolyte additive, enhancing the stability and performance of the battery. The lithium ion facilitates the transport of charge within the battery, while the sulfinate group helps in forming a stable solid-electrolyte interphase (SEI) on the electrode surfaces, preventing degradation and improving battery life.
Comparación Con Compuestos Similares
Similar Compounds
Lithium bis(fluorosulfonyl)amide (LiFSA): Another lithium salt used in battery electrolytes.
Lithium trifluoromethanesulfonate (LiOTf): Commonly used in organic synthesis and as an electrolyte in batteries.
Lithium ethyl sulfate (LiEtSO₄): Used in various electrochemical applications.
Uniqueness
Lithium(1+) ion 3-ethoxypyridine-2-sulfinate is unique due to the presence of the ethoxypyridine moiety, which can provide additional stability and functionality compared to other lithium salts. This uniqueness makes it particularly valuable in applications where both lithium ion conductivity and chemical stability are crucial, such as in advanced lithium-ion batteries.
Propiedades
IUPAC Name |
lithium;3-ethoxypyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.Li/c1-2-11-6-4-3-5-8-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTERARFDAOLQHJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCOC1=C(N=CC=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B6606522.png)
![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)


![tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6606555.png)
![4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine](/img/structure/B6606562.png)

![potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide](/img/structure/B6606574.png)


![tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate](/img/structure/B6606592.png)


![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride](/img/structure/B6606610.png)
